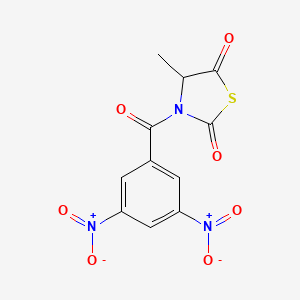
3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione is a complex organic compound that features a thiazolidine ring substituted with a dinitrobenzoyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione typically involves the reaction of 3,5-dinitrobenzoyl chloride with 4-methyl-1,3-thiazolidine-2,5-dione. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs.
化学反应分析
Types of Reactions
3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzoyl ring can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Reduction: Amino derivatives of the benzoyl group.
Oxidation: Sulfoxides or sulfones of the thiazolidine ring.
科学研究应用
3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione has several applications in scientific research:
Biology: Potential use in studying enzyme mechanisms and interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用机制
The mechanism of action of 3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrobenzoyl group can participate in electron transfer reactions, while the thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzoic acid: Used for similar derivatization purposes but lacks the thiazolidine ring.
4-Methyl-1,3-thiazolidine-2,5-dione: Shares the thiazolidine ring but lacks the dinitrobenzoyl group.
3,5-Dinitrobenzoyl chloride: A precursor in the synthesis of 3-(3,5-Dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione.
Uniqueness
This compound is unique due to the combination of the dinitrobenzoyl group and the thiazolidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications.
属性
CAS 编号 |
63067-41-4 |
|---|---|
分子式 |
C11H7N3O7S |
分子量 |
325.26 g/mol |
IUPAC 名称 |
3-(3,5-dinitrobenzoyl)-4-methyl-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C11H7N3O7S/c1-5-10(16)22-11(17)12(5)9(15)6-2-7(13(18)19)4-8(3-6)14(20)21/h2-5H,1H3 |
InChI 键 |
BMQOOVGJHWSBOI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)SC(=O)N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)
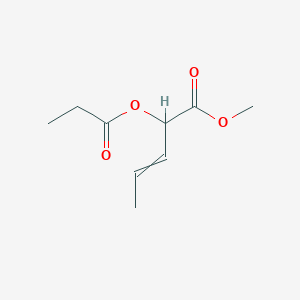
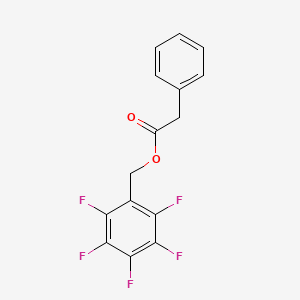
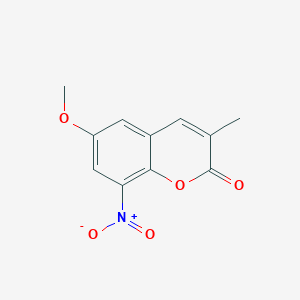
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene](/img/structure/B14516971.png)
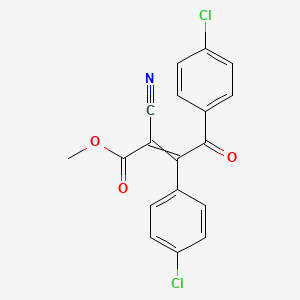

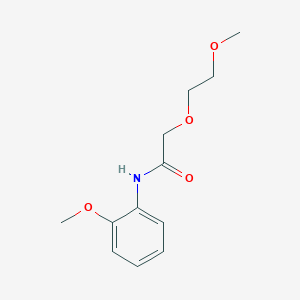

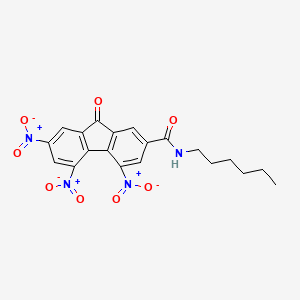
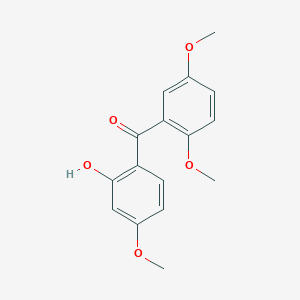
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
